![molecular formula C16H14N2O2 B2949701 (E)-3-(2-methoxyphenyl)-2-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-propenenitrile CAS No. 900019-51-4](/img/structure/B2949701.png)
(E)-3-(2-methoxyphenyl)-2-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-propenenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(2-methoxyphenyl)-2-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-propenenitrile, or (E)-3-MPCP for short, is an organic compound belonging to the class of compounds known as nitriles. It is a colorless solid with a melting point of 101-103 °C and a boiling point of 212-214 °C. The chemical formula of (E)-3-MPCP is C11H11NO2. It is a versatile molecule with a wide range of applications in scientific research, medicine, and other industries.
科学的研究の応用
(E)-3-MPCP has a wide range of applications in scientific research. It has been used as a model compound for the study of the synthesis and reactivity of nitriles and other organic compounds. In addition, it has been used in the synthesis of various pharmaceuticals, such as anti-inflammatory drugs and antibiotics. Furthermore, (E)-3-MPCP has been used in the synthesis of various polymers, such as polyurethanes, polyamides, and polyesters.
作用機序
The mechanism of action of (E)-3-MPCP is not well understood. However, it is believed that the nitrile group of the molecule can act as a nucleophile, allowing it to react with other molecules. The reactivity of the nitrile group is dependent on the pH of the reaction mixture, as well as the temperature and the presence of other reagents. In addition, the nitrile group can undergo a variety of reactions, such as hydrolysis, dehydration, and substitution reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of (E)-3-MPCP are not well understood. However, it has been shown to possess antioxidant activity, which may be beneficial in the treatment of certain diseases. In addition, (E)-3-MPCP has been shown to possess antifungal activity, which may be beneficial in the treatment of fungal infections.
実験室実験の利点と制限
The advantages of using (E)-3-MPCP in lab experiments include its low cost, its availability in a wide range of concentrations, and its versatility in terms of its reactivity. The main limitation of (E)-3-MPCP is its instability in the presence of water, which can lead to the formation of by-products.
将来の方向性
The future directions for (E)-3-MPCP research include the development of new methods for its synthesis, the investigation of its pharmacological properties, and the study of its potential applications in the pharmaceutical and polymer industries. In addition, further research into the biochemical and physiological effects of (E)-3-MPCP could lead to the development of new therapeutic agents. Finally, further research into the mechanism of action of (E)-3-MPCP could provide insights into its reactivity and allow for the development of new synthetic methods.
合成法
The synthesis of (E)-3-MPCP can be achieved through a multi-step process. The first step involves the reaction of 2-methoxyphenylacetone with methyl pyrrolidine-2-carboxylate in the presence of an acid catalyst such as sulfuric acid. This reaction yields a nitrile, which is then heated to yield the desired product. In addition, the synthesis of (E)-3-MPCP can be carried out using a Grignard reaction, which involves the reaction of 2-methoxyphenylmagnesium bromide with methyl pyrrolidine-2-carboxylate.
特性
IUPAC Name |
(E)-3-(2-methoxyphenyl)-2-(1-methylpyrrole-2-carbonyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-18-9-5-7-14(18)16(19)13(11-17)10-12-6-3-4-8-15(12)20-2/h3-10H,1-2H3/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHRMYODPABZDIF-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)C(=CC2=CC=CC=C2OC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CC=C1C(=O)/C(=C/C2=CC=CC=C2OC)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
9.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49648925 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(E)-3-(2-methoxyphenyl)-2-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-propenenitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

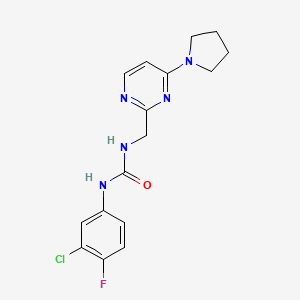
![5-[2-(2-Fluoroethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2949619.png)

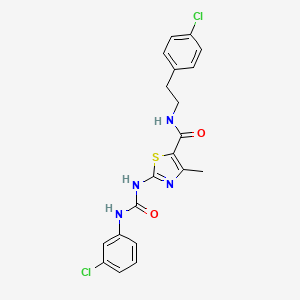
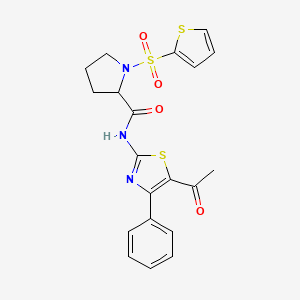

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-phenethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B2949627.png)
![Ethyl 2-(2-hydroxy-5-methylphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2949628.png)
![(2-chlorophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2949629.png)
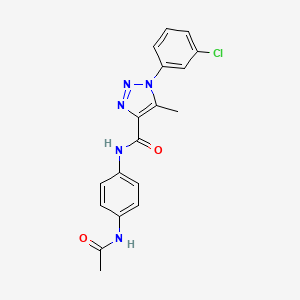
![3-[4-[(6-Phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2949632.png)
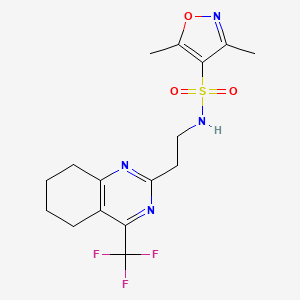
![3-Chloro-2-[1-(pyridin-4-yl)ethoxy]pyridine](/img/structure/B2949636.png)
